REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5].C(N(CC)CC)C.[CH2:15]=[C:16]1[O:19][C:18](=[O:20])[CH2:17]1>>[O:19]=[C:16]([CH3:15])[CH2:17][C:18]([O:5][CH2:4][CH2:3][Si:2]([CH3:7])([CH3:6])[CH3:1])=[O:20]
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C[Si](CCO)(C)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.55 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(O1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 95° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand at ca 5° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture is purified by distillation
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
O=C(CC(=O)OCC[Si](C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |